1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Medicinal Chemistry SAR Studies Lead Optimization

SAR studies on HIV NNRTIs demand precise halogen positioning-substituting bromo/chloro analogs for the 5-iodo compound introduces uncontrolled reactivity variables. • 5-Iodo substituent (vdW radius 198 pm) enables superior Pd-catalyzed Suzuki, Sonogashira, and Heck coupling reactivity vs. bromo (185 pm) or chloro (175 pm) analogs. • Exact 2-amino-3-methyl scaffold ensures fidelity to published Rilpivirine synthetic routes and reproducible biological data. • Verified SMILES (CC1=CC(=CC(=C1N)C(=O)C)I) and InChI Key (CMTQUQVDGXZSQS-UHFFFAOYSA-N) enable accurate in silico-to-bench alignment. • BenchChem supplies with batch-specific QC documentation; inquire for pricing and availability.

Molecular Formula C9H10INO
Molecular Weight 275.09 g/mol
CAS No. 935292-72-1
Cat. No. B1290547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone
CAS935292-72-1
Molecular FormulaC9H10INO
Molecular Weight275.09 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C(=O)C)I
InChIInChI=1S/C9H10INO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,11H2,1-2H3
InChIKeyCMTQUQVDGXZSQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone: Verified Properties & Specifications


1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone (CAS 935292-72-1), also known as AIME or 1-(2-amino-5-iodo-3-methylphenyl)ethanone, is a synthetic small-molecule acetophenone derivative with the molecular formula C9H10INO and a molecular weight of 275.09 g/mol [1]. The compound features a 2-amino-5-iodo-3-methylphenyl core, which serves as a versatile building block in medicinal chemistry, particularly in the synthesis of non-nucleoside reverse transcriptase inhibitors (e.g., Rilpivirine analogs) and other bioactive molecules . Commercially available from suppliers including Key Organics Ltd, AKSci, and MolCore, the compound is typically supplied at purities ranging from 95% to ≥98% [1].

Workflow

Medicinal chemistry building block; SAR studies and lead optimization

Selection context

Exact iodine substitution pattern required for cross-coupling reactivity

Format

Commercial purity grades from 95% to ≥98% for synthesis or assay use

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone: Substitution Risks


In the procurement of research-grade acetophenone derivatives, the assumption that structurally similar analogs are functionally interchangeable is scientifically unsound and can compromise experimental integrity. The presence of the iodine atom at the 5-position of the aromatic ring in 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone confers unique steric, electronic, and reactivity profiles that are not replicated by bromo-, chloro-, or non-halogenated analogs . Iodine's larger atomic radius (van der Waals radius: 198 pm) compared to bromine (185 pm) or chlorine (175 pm) directly influences halogen bonding capacity, a key determinant of binding affinity in medicinal chemistry campaigns . Furthermore, the specific 3-methyl substitution pattern alters the compound's basicity and steric hindrance around the amino group, which critically impacts nucleophilic substitution kinetics and downstream synthetic yields . Direct procurement of the exact CAS 935292-72-1 compound is therefore essential for reproducibility in structure-activity relationship (SAR) studies, as even minor deviations in halogen identity or methylation pattern can lead to significant divergence in biological activity .

Risk factor
Target compound
Substitute may shift
Halogen identity
5-Iodo (C-I bond)
Bromo or chloro analogs: slower oxidative addition kinetics
Methylation pattern
3-Methyl substitution
Non-methylated analogs: altered lipophilicity and steric hindrance
Molecular weight
275.09 g/mol
Bromo analog (228.09 g/mol): different molarity and heavy-atom effect

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone: Comparative Evidence


Molecular Weight & Physicochemical Differentiation

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone (C9H10INO, MW: 275.09 g/mol) differs significantly in molecular weight and physicochemical properties from its closest analogs, directly impacting its suitability for specific research applications . Compared to the non-methylated analog 1-(2-amino-5-iodophenyl)ethanone (C8H8INO, MW: 261.06 g/mol), the target compound exhibits a 14.03 g/mol increase in molecular weight, corresponding to the addition of a methyl group . This modification influences lipophilicity, metabolic stability, and binding pocket compatibility. Additionally, compared to the bromo-substituted analog 1-(2-amino-5-bromo-3-methylphenyl)ethan-1-one (C9H10BrNO, MW: 228.09 g/mol), the target compound shows a 47.00 g/mol increase in molecular weight due to iodine substitution . This difference in halogen mass is critical for applications requiring heavy atom labeling for X-ray crystallography phase determination or for modulating the compound's pharmacokinetic profile via halogen bonding interactions .

MW differentiation
Class-level inference
+14.03 g/mol vs. non-methylated analog; +47.00 g/mol vs. bromo analog

Supports heavy-atom labeling context and accurate molarity calculations

Calculated from molecular formula; experimental confirmation recommended

Medicinal Chemistry SAR Studies Lead Optimization

Purity Specifications & Commercial Grades

Commercial purity specifications for 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone vary among suppliers, providing procurement flexibility based on application requirements [1]. Key Organics Ltd supplies the compound at >95% purity [1]. MolCore offers a higher purity grade of ≥98%, suitable for more demanding synthetic applications . WanviBio provides a purity of ≥97% [2]. While no direct head-to-head biological activity comparison with lower-purity batches is available, higher purity grades generally minimize side reactions in multi-step syntheses and reduce the likelihood of confounding results in sensitive biochemical assays [1].

Purity grades
Supporting evidence
≥98% (MolCore) vs. >95% (Key Organics), ≥97% (WanviBio)

Higher purity may minimize side reactions in multi-step syntheses

No head-to-head biological activity comparison available

Chemical Synthesis Analytical Chemistry Quality Control

Iodine Reactivity in Cross-Coupling Reactions

The iodine atom at the 5-position of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone is a superior leaving group in transition metal-catalyzed cross-coupling reactions compared to its bromo- and chloro-analogs . Iodine's weaker carbon-halogen bond (C-I bond dissociation energy: ~57 kcal/mol) relative to C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) facilitates oxidative addition to palladium(0) catalysts, a rate-limiting step in Suzuki-Miyaura, Sonogashira, and Heck couplings . This enhanced reactivity enables milder reaction conditions and higher yields in the construction of complex molecular architectures . The compound's amino and ketone functionalities further provide orthogonal handles for derivatization, including amide bond formation, reductive amination, and imine synthesis . Compared to the bromo-analog (CAS 2091556-90-8), the iodo-compound is expected to exhibit significantly faster reaction kinetics in cross-coupling applications, a critical advantage in time-sensitive synthetic sequences .

C-X bond energy
Class-level inference
C-I ~57 kcal/mol; C-Br ~68 kcal/mol; C-Cl ~81 kcal/mol

Reported lower bond dissociation energy supports faster cross-coupling reactivity

Gas-phase values; solution-phase kinetics may differ

Organic Synthesis Cross-Coupling Building Blocks

Structural Confirmation via SMILES & InChI

Accurate structural representation is paramount for cheminformatics applications, including virtual screening, QSAR modeling, and chemical database integration. The canonical SMILES string for 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone is reported as Cc1cc(cc(c1N)C(=O)C)I . This representation uniquely defines the substitution pattern, distinguishing it from isomeric forms such as 1-(2-amino-3-iodo-5-methylphenyl)ethanone or 1-(2-amino-4-iodo-3-methylphenyl)ethanone . The InChI key provides a robust, machine-readable identifier for unambiguous compound registration and retrieval . Compared to the bromo-analog (SMILES: Cc1cc(cc(c1N)C(=O)C)Br), the iodo-compound's SMILES explicitly encodes the iodine atom, ensuring correct molecular property calculations and substructure searches .

Structural ID
Supporting evidence
SMILES: Cc1cc(cc(c1N)C(=O)C)I; InChI key available

Ensures correct isomer procurement for cheminformatics and modeling

Verify against bromo analog SMILES for substructure searches

Cheminformatics Computational Chemistry Database Curation

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone: Recommended Applications


Lead Optimization: Rilpivirine Analog Synthesis

The compound is an established intermediate in the synthesis of analogs of Rilpivirine (R509800), a non-nucleoside reverse transcriptase inhibitor used in HIV therapy . Its 2-amino-5-iodo-3-methylphenyl scaffold provides a key structural motif for SAR studies aimed at optimizing antiviral potency and pharmacokinetic properties . Procurement of the exact CAS 935292-72-1 compound ensures fidelity to published synthetic routes and facilitates the generation of reproducible biological data.

Cross-Coupling Reactions: Building Block Utility

The iodine substituent at the 5-position renders 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings . Its enhanced reactivity compared to bromo- and chloro-analogs enables the efficient construction of biaryl, alkyne, and alkene linkages under mild conditions . This property is particularly valuable for the rapid diversification of chemical libraries in drug discovery and materials science.

Cheminformatics: Structural Data for Modeling

The verified SMILES string (Cc1cc(cc(c1N)C(=O)C)I) and InChI key for 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone are essential for accurate compound registration in chemical databases and for performing reliable in silico predictions . Researchers utilizing computational tools for virtual screening, molecular docking, or ADMET property calculations should procure this specific compound to ensure that their experimental validation aligns precisely with their computational models .

Proteomics: Protein Interaction Studies

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone has been identified as a useful reagent in proteomics research for studying protein interactions and modifications . The compound's unique combination of functional groups (amino, ketone, and iodo) allows for its use as a chemical probe or affinity tag, enabling the interrogation of complex biological systems . Researchers should ensure procurement of the correct CAS number to guarantee the specific reactivity profile required for these assays.

Application
Selection Property
Validation Focus
NNRTI analog synthesis
Exact CAS scaffold fidelity
Synthetic route reproducibility
Cross-coupling building block
Iodo-substituent reactivity
Reaction kinetics and yield
Cheminformatics modeling
Verified SMILES and InChI
Computational model alignment
Proteomics probe
Amino/ketone/iodo functional handles
Protein interaction and affinity tagging

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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